Sofosbuvir 13CD3
Description
Contextualization of Sofosbuvir (B1194449) within Nucleoside Analog Drug Discovery and Development
Evolution of Nucleoside Analog Inhibitors in Antiviral Research
The history of antiviral drug discovery is marked by the evolution of nucleoside analogs. elsevier.es These compounds are designed to be structurally similar to natural nucleosides, which are the fundamental units of viral genetic material. researchgate.net By mimicking these natural components, nucleoside analogs can interfere with viral replication. researchgate.net Early antiviral therapies often relied on less specific mechanisms, but the development of nucleoside analogs brought a new level of precision to antiviral treatment. elsevier.es There are now over 30 nucleoside or nucleotide analogs approved for treating a range of viral, cancerous, and parasitic infections. nih.gov
The development of these drugs has been a story of incremental but significant structural modifications to the basic nucleoside scaffold. nih.gov These changes have aimed to enhance efficacy, improve safety profiles, and overcome viral resistance. The journey from early, broadly acting antivirals to highly targeted agents like Sofosbuvir illustrates the progress in medicinal chemistry and our understanding of viral biology. elsevier.es
Mechanistic Research Significance of Sofosbuvir as a Uridine (B1682114) Nucleotide Prodrug
Sofosbuvir is a prodrug, meaning it is administered in an inactive form and is metabolized within the body to its active antiviral agent. wikipedia.orgnih.gov Specifically, Sofosbuvir is a uridine nucleotide prodrug that targets the Hepatitis C virus (HCV). frontiersin.org Once inside liver cells, it undergoes a series of metabolic steps to become the active triphosphate form, GS-461203. wikipedia.orgtga.gov.au
This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA chain by the viral enzyme NS5B polymerase. drugbank.comnih.gov This action terminates the RNA chain, effectively stopping viral replication. nih.gov The design of Sofosbuvir as a prodrug cleverly bypasses a slow and often rate-limiting step in the activation of many nucleoside analogs: the initial phosphorylation. mdpi.com This liver-targeted approach ensures that high concentrations of the active drug are present where the virus replicates, enhancing its potency. researchgate.net
Principles and Advantages of Stable Isotopic Labeling in Pharmaceutical Research
Role of Carbon-13 (¹³C) and Deuterium (B1214612) (D or ²H) Labeling in Mass Spectrometry-Based Studies
Stable isotopic labeling is a powerful technique in pharmaceutical research where atoms in a drug molecule are replaced with their heavier, non-radioactive isotopes. musechem.commetsol.com Common stable isotopes used include Carbon-13 (¹³C) and Deuterium (²H or D). symeres.com This "labeling" does not significantly alter the chemical properties of the drug but makes it distinguishable in analytical tests. core.ac.uk
Mass spectrometry (MS) is a key analytical technique that separates ions based on their mass-to-charge ratio. wikipedia.org When a drug is labeled with ¹³C or Deuterium, its mass increases. This mass shift allows researchers to precisely track the labeled drug and its metabolites within complex biological samples. metsol.com Isotope dilution mass spectrometry, which uses isotopically labeled standards, enables the exact quantification of molecules. springernature.comnih.gov This high level of precision is crucial for understanding a drug's behavior in the body. adesisinc.com
| Isotope | Common Application in Pharmaceutical Research | Key Advantage |
|---|---|---|
| Carbon-13 (¹³C) | Metabolic studies, Nuclear Magnetic Resonance (NMR) spectroscopy. musechem.com | Does not significantly alter the thermodynamic properties of the molecule. acs.org |
| Deuterium (D or ²H) | Metabolic pathway studies, improving pharmacokinetic properties. musechem.com | Can be used to probe kinetic isotope effects. symeres.com |
Applications of Stable Isotopes in Elucidating Complex Biological Processes
The use of stable isotopes extends beyond simple tracking. It provides a window into the intricate biological processes that a drug influences. clearsynth.com Researchers can trace the absorption, distribution, metabolism, and excretion (ADME) of a drug with high accuracy. musechem.com This is fundamental to understanding a drug's pharmacokinetics—what the body does to the drug. nih.gov
Stable isotope labeling also aids in elucidating complex metabolic pathways. acs.org By following the labeled atoms, scientists can identify the various metabolites formed from a parent drug and understand the biochemical reactions involved. symeres.com This information is invaluable for identifying potential drug-drug interactions and understanding mechanisms of toxicity. acs.org Furthermore, stable isotopes are used in quantitative proteomics to study protein expression levels, which is vital for identifying therapeutic targets. adesisinc.com
Rationale for the Synthesis and Strategic Application of Sofosbuvir 13CD3
This compound is a specific isotopically labeled version of Sofosbuvir. axios-research.commedchemexpress.eu The designation "13CD3" indicates that it contains both Carbon-13 and Deuterium labels. This dual labeling provides a distinct mass shift that is highly useful for analytical purposes, particularly in mass spectrometry. medchemexpress.com
The synthesis of this compound is a deliberate strategy to create a high-quality internal standard for bioanalytical studies. axios-research.com In quantitative analysis, an internal standard is a compound with similar physicochemical properties to the analyte (in this case, Sofosbuvir) that is added in a known amount to samples. By comparing the mass spectrometry signal of the analyte to the internal standard, researchers can achieve highly accurate and precise quantification.
Addressing Specific Research Questions through ¹³CD₃ Labeling
The introduction of a ¹³CD₃ group into the Sofosbuvir molecule is a deliberate strategy designed to answer specific and nuanced research questions that would be difficult to address otherwise.
Metabolic Pathway Elucidation: Sofosbuvir is a prodrug that is extensively metabolized within hepatocytes to its pharmacologically active triphosphate form, GS-461203. nih.gov The metabolic cascade involves several enzymatic steps, including cleavage by carboxylesterase 1 (CES1) and subsequent phosphorylations. nih.gov By using Sofosbuvir ¹³CD₃, researchers can trace the fate of the methyl group through these intricate pathways. This allows for the unambiguous identification and quantification of metabolites, helping to delineate the complete metabolic map and understand the efficiency of each conversion step. nih.gov
Quantitative Pharmacokinetics: A primary application of Sofosbuvir ¹³CD₃ is as an internal standard in pharmacokinetic (PK) studies. xiahepublishing.com When analyzing biological samples, a known quantity of the labeled compound is added. Because Sofosbuvir ¹³CD₃ co-elutes with the unlabeled drug during chromatography but is distinguishable by its higher mass in the mass spectrometer, it provides a precise reference for quantifying the concentration of the parent drug and its metabolites. xiahepublishing.com This is crucial for determining key PK parameters and assessing bioequivalence. xiahepublishing.com
Investigation of Drug-Drug Interactions: The metabolism of Sofosbuvir is mediated by several host enzymes. hep-druginteractions.org Understanding whether co-administered drugs affect these enzymes is critical. Studies can be designed where Sofosbuvir and a potential interactor are administered, and the levels of Sofosbuvir and its metabolites are quantified using Sofosbuvir ¹³CD₃ as an internal standard. This allows for a precise assessment of any changes in Sofosbuvir's metabolic profile, indicating a potential drug-drug interaction. hep-druginteractions.org
Unique Analytical and Mechanistic Advantages of the Methyl-d₃ Labeling Position
The choice to label the methyl group with both carbon-13 and deuterium (¹³CD₃) offers distinct advantages over other labeling strategies.
Enhanced Mass Shift and Reduced Interference: The combined labeling of one carbon-13 and three deuterium atoms results in a mass increase of 4 Daltons (Da) compared to the natural ¹²CH₃ group. This significant mass shift (m/z 530.2 → 534.2 for the parent ion) moves the internal standard's signal to a region of the mass spectrum with lower background noise, far from the isotopic cluster of the unlabeled analyte. xiahepublishing.com This minimizes the risk of isotopic cross-talk and improves the sensitivity and accuracy of quantification, especially at low concentrations.
Mechanistic Studies of Methyl Transfer Reactions: While Sofosbuvir's primary action does not involve methyl transfer, the ¹³CD₃ label is a powerful tool in broader mechanistic enzymology, particularly for enzymes like methyltransferases. nih.govmdpi.com In such studies, tracking the transfer of the labeled methyl group can elucidate reaction mechanisms. For instance, observing whether the deuterium atoms are retained or lost during the enzymatic reaction can provide profound insights into the chemical steps of catalysis, such as whether the reaction proceeds via a radical mechanism or direct nucleophilic attack. nih.govacs.org
Stability of the Label: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of a C-H bond at the labeled position. symeres.com While not the primary goal for its use as an internal standard, this stability ensures that the label is not lost during metabolic processing, which is essential for accurately tracing the core molecular scaffold through its biotransformation. The label's position on a methyl group, which is not typically subject to metabolic cleavage in the Sofosbuvir pathway, further ensures its integrity.
Research Findings
The application of isotopically labeled Sofosbuvir has been pivotal in defining its clinical pharmacology.
| Parameter | Value | Significance |
|---|---|---|
| Internal Standard | Sofosbuvir-¹³C-d₃ | Provides a stable, high-mass internal standard for accurate quantification. xiahepublishing.com |
| Mass Transition (Sofosbuvir) | m/z 530.2→243.1 | Specific fragmentation pattern used to detect and quantify the unlabeled drug. xiahepublishing.com |
| Mass Transition (Sofosbuvir-¹³C-d₃) | m/z 534.2→247.1 | Specific fragmentation pattern for the internal standard, clearly separated from the analyte. xiahepublishing.com |
| Linear Range (in human plasma) | 3.0–2,000.0 ng/mL | Demonstrates the method's utility across a wide range of clinically relevant concentrations. xiahepublishing.com |
| Analytical Technique | LC-MS/MS | The combination of liquid chromatography with tandem mass spectrometry offers high sensitivity and specificity. nih.gov |
Studies characterizing the intrahepatic concentrations of Sofosbuvir's active metabolites relied on methods using stable isotope-labeled internal standards to achieve the necessary precision. nih.gov These investigations revealed that after entering liver cells, Sofosbuvir is efficiently converted to its active triphosphate form, which then persists with a half-life exceeding 24 hours, supporting the rationale for once-daily administration. nih.gov The use of Sofosbuvir ¹³CD₃ ensures that these critical intracellular measurements are reliable, forming the basis of our understanding of the drug's potent antiviral activity. medchemexpress.commedchemexpress.eu
Properties
Molecular Formula |
C21(13C)H26D3FN3O9P |
|---|---|
Molecular Weight |
533.46 |
Synonyms |
Sofosbuvir-13C-D3; |
Origin of Product |
United States |
Synthetic Methodologies and Rigorous Characterization of Sofosbuvir 13cd3
Strategic Design for Stereoselective Isotopic Incorporation at the 2'-C-Methyl Position
The strategic design for incorporating the 13CD3 group at the 2'-C-methyl position focuses on achieving high stereoselectivity. Sofosbuvir (B1194449) contains several stereocenters, and its biological activity is highly dependent on its specific stereochemistry, particularly at the phosphorus atom and the furanose ring. nih.goveuropa.eu Introducing the isotopic label at the 2'-C-methyl position requires a synthetic route that precisely controls the configuration at this site relative to the other stereocenters in the molecule. This often involves the use of chiral reagents or catalysts, or exploiting the inherent stereochemistry of a carefully designed nucleoside precursor.
Synthetic Pathways for the Introduction of 13CD3 Moieties into the Nucleoside Scaffold
The introduction of the 13CD3 group into the nucleoside scaffold is a key step in the synthesis of Sofosbuvir 13CD3. Research indicates that stable isotope labeled analogs of nucleotide prodrugs like sofosbuvir can be prepared by the addition of a Grignard reagent to a 2'-ketone nucleoside precursor. nih.gov
Precursor Synthesis and Functionalization of 2'-Keto Nucleosides
The synthesis begins with the preparation of a suitable nucleoside precursor that contains a ketone functionality at the 2' position of the ribofuranose sugar ring. This 2'-keto nucleoside serves as the key intermediate for the subsequent introduction of the methyl group. The synthesis of such precursors often involves protecting the reactive functional groups on the nucleobase and the sugar moiety to ensure selective reaction at the 2' position. umich.edu
Stereoselective Grignard Reaction with (¹³C)CD₃MgI
A crucial step is the stereoselective addition of a Grignard reagent, specifically (¹³C)CD₃MgI, to the 2'-keto nucleoside. nih.gov Grignard reagents are organomagnesium halides (R-Mg-X) that are widely used in organic synthesis for forming new carbon-carbon bonds through nucleophilic addition to carbonyl compounds. wikipedia.orgyoutube.com The reaction with a ketone typically yields a tertiary alcohol. In the context of nucleoside synthesis, the stereochemical outcome of this Grignard reaction is critical to ensure the correct configuration at the 2'-C-methyl position. Studies have shown that the choice of halide in Grignard reagents can influence diastereoselectivity, with alkylmagnesium iodide reagents demonstrating high levels of selectivity in certain reactions. nih.govnih.gov The reaction of (¹³C)CD₃MgI with the 2'-keto nucleoside precursor is designed to favor the formation of the desired stereoisomer of the 2'-C-(trideuterated-¹³C-methyl)-2'-carbinol nucleoside. nih.gov
Subsequent Fluorination and Phosphoramidation Strategies
Following the Grignard reaction, the resulting 2'-C-methyl-2'-carbinol nucleoside undergoes further transformations. A key step in the synthesis of sofosbuvir is the introduction of the fluorine atom at the 2' position. This is typically achieved by fluorination of the 2'-hydroxyl group (the carbinol) using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST). nih.govnih.govmdpi.com The synthesis is completed by the introduction of the phosphoramidate (B1195095) moiety, which is characteristic of sofosbuvir as a prodrug. This involves coupling the fluorinated nucleoside with a phosphoramidate reagent, often utilizing phosphoramidite (B1245037) chemistry. mdpi.comacs.orgwikipedia.org This phosphoramidation step is also stereoselective, leading to the formation of diastereomers at the phosphorus center. mdpi.comgoogle.com
Purification and Isolation of the Desired Stereoisomer of Labeled Prodrug
The synthesis of sofosbuvir, including its isotopically labeled analog, often results in a mixture of diastereomers, particularly at the phosphorus atom. researchgate.netgoogle.com Since the biological activity is typically associated with a specific stereoisomer (the Sₚ diastereomer in the case of sofosbuvir), rigorous purification and isolation of the desired labeled stereoisomer are essential. nih.govgoogle.comresearchgate.net Chromatographic techniques, such as chiral HPLC or normal-phase silica-gel chromatography, are commonly employed to separate and purify the desired diastereomer from the reaction mixture and any impurities. google.comorgsyn.org
Physicochemical and Spectroscopic Characterization for Labeling and Structural Confirmation
Comprehensive physicochemical and spectroscopic characterization is performed to confirm the structure and isotopic enrichment of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for this purpose. outsourcedpharma.comsemanticscholar.orgmdpi.com
Mass spectrometry is used to determine the molecular weight of the labeled compound and to confirm the isotopic enrichment. High-resolution mass spectrometry can provide the exact mass of the molecule, which will be shifted compared to the unlabeled sofosbuvir due to the incorporation of the heavier ¹³C and deuterium (B1214612) isotopes. outsourcedpharma.comsemanticscholar.org Fragmentation patterns in MS can also provide structural information and confirm the location of the isotopic label within the molecule.
Together, these spectroscopic techniques provide definitive proof of the successful synthesis and the structural integrity of this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Isotopic Purity Verification
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for verifying the molecular formula and assessing the isotopic purity of this compound. HRMS provides accurate mass measurements that can confirm the elemental composition of the labeled compound and differentiate it from impurities or the unlabeled species.
In the analysis of Sofosbuvir and its labeled analogs, LC-MS/MS methods employing positive-mode electrospray ionization are commonly used for quantitative analysis xiahepublishing.comwindows.net. Specific mass transitions are monitored to detect the compounds. For unlabeled Sofosbuvir, a mass transition of m/z 530.2 to 243.1 has been utilized xiahepublishing.comwindows.net. For Sofosbuvir-13C-d3, the corresponding mass transition is m/z 534.2 to 247.1 xiahepublishing.comwindows.net. The difference in mass-to-charge ratio (m/z) of 4 reflects the incorporation of one ¹³C atom (mass increase of 1) and three deuterium atoms (mass increase of 3) compared to the unlabeled compound at the labeled position.
Here is a table summarizing the relevant mass transitions observed in LC-MS/MS for Sofosbuvir and Sofosbuvir-13C-d3:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Sofosbuvir | 530.2 | 243.1 |
| Sofosbuvir-13C-d3 | 534.2 | 247.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H) for Structural and Positional Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structural integrity and the specific position of isotopic labeling in this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the chemical environment of atoms within the molecule.
¹³C NMR spectroscopy is crucial for confirming the carbon skeleton and identifying the ¹³C labeled carbon atom. In this compound, the signal for the methyl carbon at the 2'-position would be enhanced in the ¹³C NMR spectrum due to the deliberate enrichment with the ¹³C isotope hmdb.capharmaffiliates.com. The chemical shift of this enriched carbon signal confirms its position within the molecule.
²H NMR spectroscopy directly detects deuterium atoms. A ²H NMR spectrum of this compound would show a signal specifically for the deuterium atoms incorporated into the methyl group, providing direct evidence of successful deuteration at this position.
While specific NMR spectral data (chemical shifts, coupling constants, integration values) for this compound were not detailed in the provided search results, these NMR techniques are standard for the comprehensive structural characterization and confirmation of labeling in isotopically enriched compounds.
Chromatographic Purity Assessment (e.g., HPLC-UV, LC-MS)
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or Mass Spectrometry (LC-MS), are essential for assessing the chemical purity of this compound. These techniques separate the labeled compound from impurities, precursors, or by-products that may be present after synthesis.
HPLC-UV is a common method for purity determination, relying on the differential absorption of UV light by the analyte and impurities as they elute from the chromatographic column chemsrc.comnih.gov. LC-MS, which couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry, is particularly powerful for analyzing complex mixtures and confirming the identity of separated components researchgate.netresearchgate.net.
For Sofosbuvir and its labeled analog, reversed-phase HPLC is frequently employed, often using C18 columns xiahepublishing.comwindows.netresearchgate.net. Gradient elution with mobile phases consisting of solvents like methanol (B129727) and aqueous buffers (e.g., containing formic acid and ammonium (B1175870) acetate) is used to achieve optimal separation xiahepublishing.comwindows.net.
Purity specifications for this compound are typically high for its use as an analytical standard. Reported purity levels for this compound are ≥98% by HPLC thepurechem.com.
Here is a table summarizing reported purity data for this compound:
| Compound | Method | Purity |
|---|---|---|
| This compound | HPLC | ≥98% |
Advanced Analytical Methodologies Employing Sofosbuvir 13cd3 in Research
Development and Validation of Quantitative Bioanalytical Methods for Sofosbuvir (B1194449) and Metabolites
The development of reliable quantitative methods is a prerequisite for evaluating the behavior of drug candidates in complex biological systems. For sofosbuvir, this involves creating assays capable of measuring the drug and its key metabolites, such as GS-331007, across a range of concentrations in matrices like plasma, tissue homogenates, and in vitro incubation mixtures. The use of Sofosbuvir 13CD3 is integral to achieving the high standards of precision and accuracy required for regulatory submissions and research publications.
LC-MS/MS has become the gold standard for the quantification of sofosbuvir in biological matrices due to its superior sensitivity, selectivity, and speed. This technique combines the powerful separation capabilities of liquid chromatography with the highly specific detection of mass spectrometry.
Effective chromatographic separation is crucial to prevent ion suppression or enhancement and to ensure that sofosbuvir and its internal standard, this compound, are presented to the mass spectrometer free from interfering components. Since this compound is chemically identical to the unlabeled analyte, it co-elutes under typical reversed-phase LC conditions. The primary goal of optimization is to achieve a sharp, symmetrical peak shape and a short retention time to maximize throughput.
Researchers have developed and validated methods using various C18 analytical columns. The mobile phase commonly consists of an aqueous component containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is typically employed to ensure efficient elution of the analytes and to clean the column of late-eluting matrix components.
Table 1: Example of Optimized Chromatographic Conditions for Sofosbuvir Analysis
| Parameter | Condition |
| Analytical Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Typical Retention Time | ~1.5 - 2.5 minutes |
The high selectivity of LC-MS/MS is achieved through the use of Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (Q1) for an analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (Q3) is monitored in the third quadrupole. For sofosbuvir and this compound, these transitions are carefully selected and optimized to maximize signal intensity.
The precursor ion for sofosbuvir in positive electrospray ionization (ESI) mode is typically its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 530.2. For this compound, which incorporates one ¹³C and three deuterium (B1214612) atoms, the precursor ion is shifted to m/z 534.2. The selection of distinct product ions for quantification (quantifier) and confirmation (qualifier) further enhances the certainty of identification. Optimization involves adjusting parameters like collision energy (CE) and declustering potential (DP) to produce the most stable and intense fragment ion signal.
Table 2: Representative MRM Transitions for Sofosbuvir and this compound
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Role |
| Sofosbuvir | 530.2 | 243.1 | Quantifier |
| Sofosbuvir | 530.2 | 135.1 | Qualifier |
| This compound (IS) | 534.2 | 247.1 | Quantifier |
This compound is considered the ideal internal standard for quantitative bioanalysis. As a stable isotope-labeled version of the analyte, it exhibits nearly identical physicochemical properties, including extraction recovery, chromatographic retention time, and ionization efficiency. However, it is distinguishable by its mass in the mass spectrometer.
The critical role of this compound is to compensate for variability during the analytical process. Any sample loss during extraction, inconsistencies in injection volume, or fluctuations in instrument response (including matrix-induced ion suppression or enhancement) will affect the analyte and the internal standard to the same degree. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to a significant improvement in the accuracy, precision, and robustness of the assay.
Before a bioanalytical method can be used for research studies, it must undergo rigorous validation to demonstrate its reliability for the intended application. Validation is performed in the same biological matrix (e.g., rat plasma, human liver microsomes) as the study samples. Key parameters are assessed according to guidelines from regulatory agencies.
Selectivity: This parameter confirms that the method can differentiate and quantify the analyte in the presence of other components in the sample. It is assessed by analyzing multiple blank matrix samples from different sources to check for interfering peaks at the retention time of sofosbuvir and its internal standard. The absence of significant interference ensures that the measured signal is solely from the analyte of interest.
Matrix Effects: The matrix effect evaluates the influence of co-eluting, endogenous matrix components on the ionization of the analyte. It is a major challenge in LC-MS/MS bioanalysis. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. The effect is quantitatively assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The internal standard-normalized matrix factor should be close to 1.0, with low variability, indicating that the IS has effectively tracked and corrected for any ion suppression or enhancement.
Carryover: Carryover is the appearance of an analyte signal in a blank sample injected after a high-concentration sample. It is a critical parameter for assays with a wide dynamic range. To assess it, a blank sample is analyzed immediately following the highest concentration standard. The response in the blank sample must be below a specified threshold (e.g., less than 20% of the lower limit of quantification) to ensure that results are not artificially inflated by residual analyte from a previous injection.
Table 3: Summary of Typical Validation Results for an LC-MS/MS Method Using this compound
| Validation Parameter | Typical Finding | Significance |
| Selectivity | No significant interfering peaks observed in blank matrix from at least 6 different sources. | Confirms the assay is specific for Sofosbuvir. |
| Matrix Effect (IS-Normalized) | Matrix Factor between 0.95 and 1.05; CV < 15%. | Demonstrates that this compound effectively compensates for ion suppression/enhancement. |
| Carryover | < 20% of the LLOQ response in a blank injected after the highest standard. | Ensures the accuracy of low-concentration samples is not compromised by preceding high-concentration samples. |
Method Validation in Relevant Biological Matrices for Research Applications (e.g., in vitro systems, preclinical animal samples)
Evaluation of Linearity, Accuracy, and Precision
In the development of bioanalytical methods, establishing linearity, accuracy, and precision is fundamental to ensuring the reliability of the data. japsonline.com this compound is frequently used as an internal standard (IS) to improve the precision and accuracy of the quantification of Sofosbuvir in biological matrices. japsonline.comxiahepublishing.combwise.kr The validation process for these methods, as per regulatory guidelines, rigorously assesses these parameters. japsonline.comnih.gov
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response. For Sofosbuvir, calibration curves are consistently linear over a wide range of plasma concentrations, with correlation coefficients (r²) typically greater than 0.99. nih.govresearchgate.net One study established a linear range of 3.0–2,000.0 ng/mL for Sofosbuvir in human plasma using Sofosbuvir-13C-d3 as the IS. xiahepublishing.com
Accuracy refers to the closeness of the measured value to the true value. It is often expressed as percent accuracy or percent bias. For bioanalytical methods quantifying Sofosbuvir, the mean accuracy is generally expected to be within ±15% of the nominal value. japsonline.com Studies have reported accuracy for Sofosbuvir assays with within-batch mean accuracy ranging from 96.00% to 109.09% and percent bias values between -10.0% and +7.2%. researchgate.netresearchgate.net
Precision measures the degree of scatter or variability between repeated measurements. It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). The acceptance criterion for precision is usually a %CV not exceeding 15%. japsonline.comxiahepublishing.com Validated methods for Sofosbuvir have demonstrated high precision, with intra-day and inter-day %CV values well within this limit, often ranging from 1.40% to 10.33%. xiahepublishing.comresearchgate.netresearchgate.net
The following table summarizes typical validation parameters for the quantification of Sofosbuvir, where this compound is used as an internal standard.
| Parameter | Typical Value/Range | Reference |
| Linearity Range (ng/mL) | 3.0 - 2,000.0 | xiahepublishing.com |
| 25 - 6,400 | researchgate.net | |
| 50 - 2,000 | researchgate.net | |
| Correlation Coefficient (r²) | > 0.999 | researchgate.net |
| Accuracy (% Bias) | -10.0 to 7.2 | researchgate.net |
| Precision (%CV / %RSD) | < 15.0 | xiahepublishing.com |
| 1.40 to 10.33 | researchgate.net | |
| 3.8 to 9.6 (Intra-day) | researchgate.net | |
| 5.1 to 9.3 (Inter-day) | researchgate.net |
This table is a representation of data found in the cited literature. Values may vary based on the specific laboratory, instrumentation, and matrix used.
Stability Assessments of Analyte and Internal Standard in Research Samples
Assessing the stability of both the analyte (Sofosbuvir) and the internal standard (this compound) in biological matrices is a crucial component of method validation. japsonline.com These studies ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis due to storage or handling conditions. Stability is evaluated under various conditions, including freeze-thaw cycles, short-term (bench-top) storage at room temperature, and long-term storage at low temperatures. scirp.orgjapsonline.com
Forced degradation studies are also performed to understand the intrinsic stability of a drug and to develop stability-indicating methods. scirp.org Sofosbuvir has been shown to be liable to degradation under acidic and basic hydrolytic conditions and slightly susceptible to oxidative conditions. scirp.orgijper.org For instance, significant degradation of Sofosbuvir was observed after 24 hours in 0.5 N NaOH (45.97% degradation) and after 10 hours in 1 N HCl (8.66% degradation). scirp.org The drug was found to be relatively stable under thermal and photolytic stress. scirp.org The stability of prepared sample solutions is also confirmed; one study noted that standard solutions of Sofosbuvir were stable for up to 30 days when stored between 2°C and 8°C. scirp.org
| Condition | Duration | Observation | Reference |
| Acid Hydrolysis (1 N HCl) | 10 hours at 80°C | 8.66% degradation | scirp.org |
| Alkaline Hydrolysis (0.5 N NaOH) | 24 hours at 60°C | 45.97% degradation | scirp.org |
| Oxidative (30% H₂O₂) | 48 hours at 80°C | 0.79% degradation | scirp.org |
| Photolytic (254 nm) | 24 hours | Stable | scirp.org |
| Thermal (Dry Heat) | - | Stable | scirp.org |
| Solution Storage (2-8°C) | 30 days | Stable | scirp.org |
This table summarizes findings from forced degradation studies on Sofosbuvir. Stability of the internal standard, this compound, is expected to be comparable to the analyte under these conditions.
Application in High-Resolution Mass Spectrometry for Metabolite Identification and Elucidation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technology in drug metabolism research, providing the high mass accuracy and resolution necessary to identify and structurally characterize drug metabolites in complex biological matrices. thermofisher.comijpras.com Instruments such as the Orbitrap and Time-of-Flight (TOF) analyzers can distinguish metabolites from endogenous components, even those with very close masses (isobaric compounds). ijpras.comthermofisher.com This capability is essential for building a comprehensive metabolic profile of a drug candidate. diva-portal.org
Utilization of this compound as a Tracer for Elucidating Metabolic Transformations
Stable isotope-labeled compounds like this compound are invaluable as tracers in metabolic research. medchemexpress.comisotope.com When administered in a research setting, the labeled compound follows the same metabolic pathways as the unlabeled drug. maastrichtuniversity.nl However, because of the incorporated heavy isotopes (¹³C and Deuterium), this compound and its subsequent metabolites have a distinct mass signature that is easily differentiated from the unlabeled drug and endogenous molecules by mass spectrometry. maastrichtuniversity.nlnih.gov
This technique, known as stable isotope tracing, allows researchers to:
Track Metabolic Fate: Scientists can follow the transformation of Sofosbuvir into its various metabolites, including the pharmacologically active triphosphate form, GS-461203. researchgate.net The known mass shift makes it possible to search for and identify drug-related peaks in a complex chromatogram.
Elucidate Pathways: By identifying the structure of the labeled metabolites, researchers can piece together the specific biotransformation reactions the drug undergoes, such as hydrolysis, phosphorylation, or deamination. ox.ac.ukwgtn.ac.nz
Quantify Flux: In ¹³C metabolic flux analysis (MFA), the pattern and extent of isotope incorporation into downstream metabolites provide quantitative information about the rates (fluxes) of specific metabolic reactions and pathways. nih.gov This provides a dynamic picture of how a drug affects cellular metabolism. rsc.org
The use of this compound as a tracer provides a clear and unambiguous view of the drug's journey through the body, from prodrug to active agent and eventual elimination products. researchgate.netasm.org
Targeted and Untargeted Metabolomics Approaches in Mechanistic Studies
Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, is a powerful tool for understanding the mechanism of action of drugs like Sofosbuvir. metabolon.com This field is broadly divided into two complementary approaches: targeted and untargeted metabolomics. rsc.org
Targeted Metabolomics is a hypothesis-driven approach that focuses on the precise measurement and quantification of a predefined set of metabolites. metabolon.com In the context of Sofosbuvir, a targeted study might quantify the specific nucleosides and nucleotides involved in its activation pathway to determine the efficiency of its conversion to the active triphosphate form. metabolon.commetabolomicscentre.ca This approach offers high sensitivity and quantitative accuracy for specific metabolic pathways. creative-proteomics.com
Together, these metabolomics approaches, often utilizing HRMS and stable isotope tracers like this compound, provide a comprehensive understanding of a drug's metabolic fate and its impact on the intricate network of biochemical reactions within the cell. rsc.org
Mechanistic Drug Metabolism Research Utilizing Sofosbuvir 13cd3
In Vitro Metabolic Pathway Elucidation and Enzyme Reaction Phenotyping
In vitro studies are fundamental to characterizing the metabolic pathways of a drug candidate and identifying the key enzymes involved, a process known as reaction phenotyping. evotec.comnih.gov For Sofosbuvir (B1194449), such studies have been crucial in mapping its conversion to the active antiviral agent and its subsequent degradation.
Incubation of Sofosbuvir with human hepatocytes and liver microsomes is a standard method to simulate its metabolism in the liver. nih.gov Hepatocytes, as the primary liver cells, contain the full complement of metabolic enzymes and cofactors, offering a comprehensive view of drug metabolism. nih.govnih.gov Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP) and other drug-metabolizing enzymes, and are used to investigate specific metabolic pathways. nih.govdrugbank.com
Studies using these systems have shown that Sofosbuvir is extensively metabolized. taylorandfrancis.comtga.gov.au The use of Sofosbuvir 13CD3 in these incubations allows for the unambiguous identification of drug-related material from endogenous cellular components, facilitating a clear picture of the metabolic cascade.
The metabolic activation of Sofosbuvir is a multi-step process initiated by hydrolysis. wikipedia.org Key enzymes involved in this initial step are human cathepsin A (CatA) and carboxylesterase 1 (CES1). drugbank.comtaylorandfrancis.com These enzymes cleave the carboxyl ester moiety of the Sofosbuvir prodrug. drugbank.comtaylorandfrancis.com In vitro data indicates that while CES1 does not show stereoselectivity, CatA preferentially hydrolyzes the active S-diastereomer of Sofosbuvir. drugbank.com
Following hydrolysis, the phosphoramidate (B1195095) bond is cleaved by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1). wikipedia.orgsemanticscholar.org This is followed by a series of phosphorylation steps carried out by uridine (B1682114) monophosphate-cytidine monophosphate kinase (UMP-CMPK) and nucleoside diphosphate (B83284) kinase (NDPK) to form the active triphosphate metabolite. nih.govhep-druginteractions.org
While the primary metabolic pathway leads to the activation of Sofosbuvir, other enzymes can be involved in the formation of inactive metabolites. Although Sofosbuvir itself does not appear to be a significant substrate for or inhibitor of UDP-glucuronosyltransferases (UGTs), the potential for glucuronidation of its metabolites exists. hivclinic.cahivclinic.ca For instance, a glucuronide product of a Sofosbuvir metabolite has been proposed in dog plasma. nih.gov
The use of this compound is instrumental in the identification and structural elucidation of its metabolites. The stable isotope label provides a unique mass signature that allows for the differentiation of drug-derived compounds from the complex biological matrix of in vitro incubation systems. rsc.orgportlandpress.com
As outlined above, the primary metabolic steps for Sofosbuvir activation are hydrolysis and phosphorylation. The initial hydrolysis by CES1 and/or CatA yields an intermediate metabolite. nih.govsemanticscholar.org Subsequent cleavage by HINT1 results in the formation of the monophosphate metabolite, GS-331007 monophosphate. nih.govnih.gov This monophosphate can then be sequentially phosphorylated to the active triphosphate form, GS-461203. nih.govwikipedia.org Alternatively, dephosphorylation of the monophosphate leads to the formation of the inactive nucleoside metabolite, GS-331007, which is the predominant circulating species in plasma. nih.govnih.gov
While the main metabolic pathway of Sofosbuvir involves hydrolysis and phosphorylation, the formation of conjugated metabolites has been investigated. In dogs, a proposed glucuronidation product of a Sofosbuvir metabolite, M4, was identified in plasma, although it accounted for a very small percentage of the total drug-related material. nih.gov In vitro studies with human liver microsomes did not indicate that glucuronidation of the metabolite PSI-7411 was a major pathway. fda.gov Further research using labeled compounds like this compound can help to definitively identify and quantify any conjugated metabolites in human systems.
Identification and Structural Characterization of Labeled Metabolites
Elucidation of Primary Metabolic Steps (e.g., Hydrolysis, Phosphorylation)
Comparative Metabolism Studies Across Species (Preclinical Focus)
Understanding the differences in drug metabolism across various animal species is crucial for preclinical development and for selecting the most appropriate animal model to predict human pharmacokinetics. nih.gov For Sofosbuvir, significant species differences in its metabolism and the resulting liver exposure of the active triphosphate metabolite have been observed. nih.govasm.org
Studies comparing the pharmacokinetic profiles of Sofosbuvir in mice, rats, hamsters, dogs, and monkeys have been conducted. nih.gov These studies revealed that at human equivalent doses, the hepatic concentrations of the active metabolite, GS-331007-TP, were most comparable to human liver concentrations in dogs and in a mouse model with humanized liver (PXB mouse). nih.gov In contrast, rats and monkeys showed lower levels of the active metabolite in the liver. asm.org These species-specific differences highlight the importance of careful selection of animal models in the preclinical evaluation of Sofosbuvir and other drugs with complex metabolic activation pathways.
| Preclinical Species | Relative Hepatic Concentration of Active Metabolite (GS-331007-TP) Compared to Human | Reference |
| Mouse (PXB - humanized liver) | Comparable | nih.gov |
| Rat | Low | asm.org |
| Dog | Comparable | nih.gov |
| Monkey | Low | asm.org |
Investigating Species-Specific Metabolic Pathways and Rates
The selection of an appropriate animal model for preclinical studies is critical for predicting a drug's behavior in humans. This is especially challenging for hepatically-targeted nucleotide prodrugs like Sofosbuvir, which exhibit significant species differences in their metabolism. nih.gov Research utilizing Sofosbuvir, and by extension its isotopically labeled form, has been pivotal in characterizing these differences across various preclinical species.
Sofosbuvir is a prodrug that must be metabolized within hepatocytes to its pharmacologically active triphosphate form, GS-461203 (also referred to as GS-331007-TP). wikipedia.orgdrugbank.com This activation pathway involves several enzymatic steps, including hydrolysis by cathepsin A and/or carboxylesterase 1 (CES1), followed by cleavage by histidine triad nucleotide-binding protein 1 (HINT1), and subsequent phosphorylations. wikipedia.orgnih.gov The efficiency of this activation, as well as the formation of the inactive, dephosphorylated nucleoside metabolite GS-331007, varies significantly among species. wikipedia.orgnih.govmassbio.org
Studies comparing the metabolic profile of Sofosbuvir in primary hepatocytes and in vivo models from mice, rats, hamsters, dogs, monkeys, and a chimeric mouse model with a highly humanized liver (PXB-mouse®) have revealed substantial differences in the accumulation of the active triphosphate metabolite in the liver. nih.govmassbio.org For instance, at human-equivalent doses, the hepatic concentrations of the active triphosphate metabolite in dogs and the PXB-mouse® model were found to be comparable to those observed in human liver tissue. nih.gov In contrast, other species may show different rates of activation or clearance, making them less predictive of the human pharmacokinetic profile. massbio.org These species-dependent variations are influenced by differences in intestinal absorption, hepatic uptake, and the activity of the specific enzymes responsible for the metabolic cascade. nih.gov
The investigation into these species-specific metabolic pathways is essential for selecting the most relevant animal model to study efficacy and safety, thereby improving the translation of preclinical data to clinical outcomes.
Table 1: Species-Specific Hepatic Concentrations of the Active Triphosphate Metabolite of Sofosbuvir
| Preclinical Model | Comparability to Human Hepatic Levels | Key Findings |
|---|---|---|
| Dog (Beagle) | Comparable | High and sustained levels of the active triphosphate metabolite were observed in both primary hepatocytes in vitro and the liver in vivo. nih.gov |
| PXB-mouse® | Comparable | Hepatic concentrations of the active triphosphate metabolite were similar to those in human livers. nih.gov Half-life was significantly longer than in non-humanized mice. massbio.org |
| Monkey (Cynomolgus) | Variable | Data suggests species-specific differences compared to human liver loading. nih.gov |
| Rat (Sprague-Dawley) | Less Comparable | Exhibits different pharmacokinetic profiles compared to human data. nih.govmassbio.org |
| Mouse (C57BL/6) | Less Comparable | Shows different pharmacokinetic profiles compared to human data. nih.govmassbio.org |
| Hamster (Golden Syrian) | Variable | Investigated as part of species comparison studies. massbio.org |
Application of Sofosbuvir 13cd3 in Preclinical Pharmacokinetic and Distribution Research Methodologies
Methodological Approaches for Preclinical Pharmacokinetic Assessment using Labeled Compounds
The use of labeled compounds in preclinical PK studies significantly improves the reliability of quantitative analysis. By using a stable isotope-labeled analog like Sofosbuvir (B1194449) 13CD3, researchers can accurately quantify the concentration of the parent drug and its metabolites in various biological matrices, even at low concentrations scispace.comlibios.fr. This is particularly important for drugs like Sofosbuvir, which undergo rapid metabolism nih.govnih.gov.
Design and Execution of Pharmacokinetic Studies in Animal Models (Methodology Focused)
Preclinical PK studies in animal models, such as rats or dogs, are designed to evaluate the time course of drug concentrations in biological fluids, primarily plasma or blood, following administration nih.govberkeley.edu. These studies typically involve administering the drug to cohorts of animals and collecting samples at predetermined time points. For studies utilizing labeled compounds, the labeled analog, such as Sofosbuvir 13CD3, is often added to biological samples during processing as an internal standard japsonline.comnih.govresearchgate.net. The study design must account for factors such as the route of administration, dose level, and the number of animals required to obtain statistically significant data. The use of a labeled internal standard helps to mitigate variability introduced during sample collection, processing, and analysis, leading to more accurate determination of PK parameters like area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2) scispace.com. Studies on nucleoside analogs have demonstrated the utility of labeled compounds in assessing pharmacokinetics in animal models berkeley.eduosti.gov.
Advanced Bioanalytical Techniques for Quantification in Preclinical PK Studies
Quantitative analysis of Sofosbuvir and its metabolites in preclinical samples relies heavily on advanced bioanalytical techniques, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS) japsonline.comnih.govresearchgate.netresearchgate.net. LC-MS/MS offers high sensitivity and selectivity required to measure drug concentrations in complex biological matrices like plasma, urine, and tissue homogenates scispace.com.
The principle involves separating the analytes (Sofosbuvir and its metabolites) using liquid chromatography and then detecting and quantifying them based on their mass-to-charge ratio using a tandem mass spectrometer. This compound, as a stable isotope-labeled internal standard, is chemically identical to unlabeled Sofosbuvir but has a slightly different mass due to the incorporated isotopes medchemexpress.comnih.govmedchemexpress.cn. When added to samples, it behaves identically to the analyte during sample preparation and chromatography but produces a distinct signal in the mass spectrometer. The ratio of the signal of the analyte to the signal of the internal standard is used for quantification, effectively correcting for variations in sample processing, ionization efficiency, and detector response scispace.comlibios.fr.
The synthesis of stable isotope-labeled analogs like Sofosbuvir-13C,d3 is specifically undertaken to support the development of these bioanalytical methods nih.gov. This ensures that a reliable internal standard with appropriate chromatographic and ionization properties is available for accurate quantification in preclinical and clinical studies nih.gov.
Quantitative Tissue Distribution and Organ-Specific Analysis
Understanding the distribution of a drug to various tissues and organs is crucial for assessing its potential sites of action and potential for accumulation and toxicity. Labeled compounds are invaluable in quantitative tissue distribution studies.
Application in Whole-Body Autoradiography (where applicable for radiolabeled analogs)
While this compound is a stable isotope-labeled compound, whole-body autoradiography (WBA) is a technique typically employed with radiolabeled analogs, such as those labeled with carbon-14 (B1195169) ([14C]) osti.gov. In WBA, a radiolabeled form of the drug is administered to an animal, and at various times after administration, the animal is euthanized, frozen, and sectioned. The sections are then exposed to phosphor imaging plates or photographic film. The resulting images show the distribution of radioactivity throughout the body, indicating the presence and concentration of the drug and its radioactive metabolites in different tissues and organs. For Sofosbuvir, a study using [14C]-sofosbuvir in healthy subjects showed the distribution of radioactivity tga.gov.au. While WBA is not directly applicable to this compound, it is a key methodological approach in tissue distribution studies when radiolabeled versions of the compound are available.
Quantitative Analysis of this compound and its Metabolites in Preclinical Tissues
Quantitative analysis of Sofosbuvir and its metabolites in preclinical tissues using this compound as an internal standard is performed using techniques like LC-MS/MS. Tissue samples are collected, weighed, and homogenized before extraction of the analytes nih.gov. The labeled internal standard is added to the tissue homogenate before the extraction process to account for variations in extraction efficiency and matrix effects inherent in tissue samples.
LC-MS/MS methods are developed and validated to specifically detect and quantify Sofosbuvir and its known metabolites in tissue extracts. Given that Sofosbuvir is a prodrug that is intracellularly metabolized to its active triphosphate form, the analysis in tissues often involves quantifying not only the parent drug but also its mono-, di-, and triphosphate metabolites nih.govuu.nl. The ionic nature of these phosphorylated metabolites can pose analytical challenges uu.nl. The use of a stable isotope-labeled internal standard like this compound, or similarly labeled metabolites if available, is essential for accurate and reliable quantification of these species in complex tissue matrices. Research has shown that LC-MS/MS methods can be successfully applied to quantify Sofosbuvir and metabolites in biological samples, including those from preclinical studies nih.govresearchgate.net.
In Vitro and Ex Vivo Transport Studies
In vitro and ex vivo studies are valuable for understanding the mechanisms of drug transport and metabolism at a cellular or tissue level, complementing in vivo PK and distribution data. These studies can investigate aspects such as intestinal absorption, hepatic uptake and metabolism, and transport across biological barriers.
Investigation of Membrane Permeability and Efflux Transporter Interactions
Preclinical investigation into the membrane permeability of a drug candidate and its interactions with efflux transporters is critical for predicting oral absorption and tissue distribution. Labeled compounds like this compound can be instrumental in these studies, particularly when using in vitro systems such as cell monolayers (e.g., Caco-2, MDCK-MDR1, MDCK-BCRP) or in situ perfusion models.
In these models, the transport of the labeled compound across a biological barrier can be precisely measured using LC-MS/MS, leveraging the distinct mass-to-charge ratio of the labeled species compared to the unlabeled compound or matrix components. By measuring the flux of this compound in both apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions across cell monolayers, researchers can determine its permeability coefficient and assess the extent of active efflux. admescope.comevotec.com
Furthermore, studies investigating interactions with specific efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can utilize this compound. Sofosbuvir is known to be a substrate of P-gp and BCRP nih.gov. By conducting transport experiments in cell lines overexpressing these transporters, or by using specific transporter inhibitors in conjunction with the labeled compound, the contribution of these efflux pumps to Sofosbuvir's transport can be quantified. The use of a labeled internal standard like Sofosbuvir-13C-d3 in the analytical method ensures accurate quantification of the transported this compound, allowing for reliable determination of efflux ratios and the impact of transporter modulation. xiahepublishing.comclearsynth.com
The data generated from such studies, typically presented as apparent permeability coefficients (Papp) and efflux ratios, provide insights into the likelihood of a drug candidate undergoing significant efflux in the intestine, liver, or other barrier tissues.
Hepatic Uptake and Biliary Excretion Mechanisms Utilizing Labeled Probes
The liver plays a central role in drug metabolism and elimination, including hepatic uptake from the bloodstream and excretion into bile. Labeled compounds are invaluable tools for dissecting these complex processes in preclinical settings using models such as isolated hepatocytes, precision-cut liver slices, or bile duct cannulated rodents.
When this compound is introduced into hepatocyte incubations or perfused liver systems, its uptake into the hepatocytes can be monitored over time using mass spectrometry. This allows for the determination of uptake kinetics and the assessment of involvement of hepatic uptake transporters, such as organic anion transporting polypeptides (OATPs) or organic cation transporters (OCTs), which are known to mediate the uptake of various drugs into the liver. evotec.com While Sofosbuvir's primary hepatic entry mechanism is related to its activation pathway rather than specific uptake transporters in the classical sense, labeled analogs would still be useful for precisely quantifying the amount of compound entering the cell. nih.govdrugbank.comasm.org
Pharmacokinetic Modeling and Simulation Based on Labeled Compound Data (Methodological Contribution)
Data obtained from preclinical studies utilizing labeled compounds like this compound are fundamental inputs for pharmacokinetic modeling and simulation. The precise and accurate quantification of the labeled compound and its metabolites in various biological matrices (e.g., plasma, liver tissue, bile) provided by LC-MS/MS with a labeled internal standard enables the development of robust pharmacokinetic models. xiahepublishing.comclearsynth.com
These data support both non-compartmental and compartmental pharmacokinetic analyses. Furthermore, they are crucial for building and validating physiologically based pharmacokinetic (PBPK) models. PBPK models integrate system-specific physiological parameters with drug-specific parameters derived from in vitro and in vivo studies, including those using labeled compounds. mdpi.comascpt.orgnih.govresearchgate.net
For example, accurate measurements of this compound permeability and transporter interactions from in vitro studies can be scaled and incorporated into PBPK models to predict oral absorption and tissue distribution in vivo. Similarly, quantitative data on hepatic uptake and biliary excretion from studies with labeled Sofosbuvir can inform the parameters related to hepatic disposition in these models.
Role of Sofosbuvir 13cd3 As a Research Reference Standard and in Analytical Quality Control
Qualification and Certification of Sofosbuvir (B1194449) 13CD3 as a Chemical Reference Standard
Sofosbuvir 13CD3 is a well-characterized chemical compound utilized as a reference standard for the active pharmaceutical ingredient, Sofosbuvir. axios-research.com Its qualification as a reference material involves a comprehensive suite of analytical tests to confirm its identity and purity. pharmtech.com This process ensures the material is suitable for its intended analytical purpose. pharmtech.com
The certification of this compound involves establishing its purity and characterizing any impurities. pharmtech.com Techniques such as liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) are typically employed to identify and quantify organic impurities and residual solvents. pharmtech.com The certificate of analysis (CoA) accompanying the reference standard provides detailed information on its purity and is crucial for its proper use in quantitative analysis. simsonpharma.com
Vendors of this compound confirm that the standard is compliant with regulatory guidelines and is intended for analytical purposes, such as in analytical method development and validation. axios-research.com The use of such certified reference standards is a fundamental requirement for achieving reliable and traceable analytical results in pharmaceutical research.
Application in Analytical Method Development and Validation for Unlabeled Sofosbuvir Research
Stable isotope-labeled compounds like this compound are invaluable tools in the development and validation of analytical methods, particularly those employing mass spectrometry. axios-research.comnih.gov this compound is specifically used for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development. axios-research.comclearsynth.com
The key advantage of using an isotopically labeled internal standard is that it is chemically identical to the analyte (unlabeled Sofosbuvir) and thus exhibits similar behavior during sample preparation and analysis. medchemexpress.comsimsonpharma.com This co-elution and similar ionization response in mass spectrometry allow for the correction of variability in extraction recovery and matrix effects, which are common challenges in bioanalytical methods. wur.nlmdpi.com
Table 1: Key Parameters in Analytical Method Validation
| Validation Parameter | Description | Role of this compound |
| Accuracy | The closeness of the measured value to the true value. | Used to prepare calibration standards and quality control samples to assess the accuracy of the method for quantifying unlabeled Sofosbuvir. nih.gov |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | As an internal standard, it helps to minimize variability and improve the precision of the measurements. annlabmed.org |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Used to establish the calibration curve over the desired concentration range for unlabeled Sofosbuvir. nih.gov |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Helps in determining the sensitivity of the analytical method for unlabeled Sofosbuvir. nih.gov |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The distinct mass of this compound allows for its clear differentiation from the unlabeled drug and other matrix components, ensuring the selectivity of the assay. myadlm.org |
Ensuring Accuracy and Reproducibility in Research Laboratories
The use of this compound as an internal standard is a cornerstone for achieving accurate and reproducible results in research laboratories. annlabmed.org By adding a known amount of the labeled standard to each sample, any sample-to-sample variation in extraction efficiency or instrument response can be normalized. iris-biotech.de This is because the ratio of the analyte signal to the internal standard signal is used for quantification, effectively canceling out many sources of error. nih.gov This practice is crucial for obtaining reliable data in pharmacokinetic and metabolic studies of Sofosbuvir. simsonpharma.comiris-biotech.de
Inter-laboratory Harmonization and Data Comparability
Harmonization of analytical methods across different laboratories is essential for comparing data from various studies. The use of a common, well-characterized reference standard like this compound is a critical step towards achieving this harmonization. myadlm.orgnih.gov When different laboratories use the same internal standard and reference materials, it significantly reduces the inter-laboratory variability in quantitative results. nih.gov This allows for the meaningful comparison and pooling of data from multi-site research projects, which is vital for large-scale clinical and preclinical studies of Sofosbuvir. The use of shared reference materials can largely correct for systematic method-specific quantitative biases. nih.gov
Use in Stability Studies of Sofosbuvir and Related Nucleoside Analogs for Research Purposes
Stability testing is a mandatory part of pharmaceutical development to determine the shelf-life of a drug substance and its formulated product. who.int While direct stability studies are performed on the unlabeled Sofosbuvir, the availability of a stable, isotopically labeled internal standard like this compound is crucial for the accurate quantification of the parent drug and its degradation products during these studies. who.int
In a typical stability study, samples of Sofosbuvir are stored under various environmental conditions (e.g., temperature, humidity) for extended periods. who.int At specified time points, these samples are analyzed to determine the remaining concentration of Sofosbuvir and to identify and quantify any degradation products. The use of this compound as an internal standard in the analytical method ensures that the quantitative data obtained from these stability-indicating assays are accurate and reliable. This is essential for establishing the degradation kinetics and predicting the stability of Sofosbuvir and related nucleoside analogs under different storage conditions.
Future Directions and Emerging Research Avenues for Isotopic Labeling with Sofosbuvir 13cd3
Integration with Advanced High-Throughput Screening and Analytical Platforms
The integration of stable isotope labeling with advanced high-throughput screening (HTS) and analytical platforms represents a significant future direction. HTS is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries against therapeutic targets sci-hub.seacs.org. While traditional HTS often relies on indirect readouts, the incorporation of stable isotope-labeled compounds can enable more direct and quantitative assessment of compound-target interactions, cellular uptake, and early metabolic transformations within HTS workflows.
Advanced analytical platforms, particularly high-resolution mass spectrometry (HRMS) and hyphenated techniques like LC-MS, are becoming increasingly sensitive and capable of handling complex biological samples capes.gov.bririsotope.com. The distinct mass signatures provided by stable isotopes allow for multiplexed analysis, where multiple labeled compounds or different metabolic states can be analyzed simultaneously in a single experiment creative-proteomics.comacs.org. This multiplexing capability enhances the throughput and efficiency of studies investigating drug behavior and biological responses. For instance, in the context of Sofosbuvir (B1194449) 13CD3, future HTS applications could involve screening for factors that influence its cellular uptake or the initial steps of its metabolic activation, using the labeled compound as a precise probe detectable by highly sensitive MS. The use of nonmetal isotope barcodes, such as ¹³C, is already being explored in HTS for labeling biomolecules to image spatial location and distribution on tissue surfaces and increase imaging throughput for cell division and metabolism studies acs.org.
Furthermore, the combination of stable isotope labeling with techniques like Imaging Mass Spectrometry (IMS) could enable the spatial localization and quantification of Sofosbuvir 13CD3 and its metabolites within tissues or even single cells, providing valuable insights into drug distribution at a microscopic level.
Potential for Application in Systems Biology and Multi-Omics Research Methodologies
Stable isotope labeling is increasingly recognized for its potential in systems biology and multi-omics research. These approaches aim to provide a holistic understanding of biological systems by integrating data from various omics layers, including genomics, transcriptomics, proteomics, and metabolomics creative-proteomics.comirisotope.comcreative-proteomics.comnih.govmdpi.com. Isotopic labeling can serve as a powerful tool to link these different layers by tracing the flow of labeled precursors through metabolic pathways and their subsequent impact on protein synthesis, modification, and function.
In metabolomics, stable isotope labeling is crucial for elucidating metabolic pathways, fluxes, and regulation creative-proteomics.comirisotope.comnih.gov. By introducing labeled substrates, researchers can track their transformation and distribution, providing insights into metabolic network dynamics nih.gov. Sofosbuvir is a nucleoside analog requiring intracellular phosphorylation to its active triphosphate form xiahepublishing.com. Using a labeled analog like this compound in metabolic flux analysis could help map the specific phosphorylation pathways and enzymes involved in its activation within different cell types or under varying conditions, integrating with metabolomics data to understand the broader metabolic context.
In proteomics, stable isotope labeling techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) enable accurate quantitative comparisons of protein expression levels acs.orgcreative-proteomics.comsilantes.com. While this compound itself is a small molecule, labeled nucleoside analogs can be used to study the impact of antiviral treatment on host cell proteome dynamics or to label viral proteins during replication studies, providing data that can be integrated with transcriptomics and metabolomics to build a comprehensive picture of the cellular response to infection and treatment. Integrating isotope labeling with multi-omics offers a holistic understanding by elucidating connections between molecular processes, cellular functions, and organismal phenotypes creative-proteomics.com.
Contribution to Rational Drug Design and Lead Optimization through Mechanistic Insights
Isotopic labeling plays a vital role in providing mechanistic insights that inform rational drug design and lead optimization. By using labeled compounds, researchers can gain a detailed understanding of drug-target interactions, metabolic pathways, and the kinetics of drug binding and dissociation solubilityofthings.comcreative-biostructure.comresearchgate.netckisotopes.com.
For Sofosbuvir, a prodrug, understanding its intracellular activation and the activity of its active triphosphate form against the viral polymerase is critical for rational design of next-generation antivirals xiahepublishing.com. This compound could be used to precisely quantify the formation and persistence of the active triphosphate in different cell lines or in the presence of potential drug-drug interactions, providing quantitative data to refine pharmacokinetic/pharmacodynamic models.
Furthermore, stable isotope labeling can help in identifying and characterizing drug metabolites, including potentially reactive or toxic species nih.govresearchgate.net. By synthesizing site-specifically labeled analogs, researchers can track the fate of specific parts of the molecule and identify metabolic hotspots. This information is invaluable for designing analogs with improved metabolic stability or reduced toxicity acs.org. The incorporation of deuterium (B1214612), as in this compound, can sometimes lead to a kinetic isotope effect, altering the rate of metabolic reactions at the labeled position and potentially improving pharmacokinetic properties acs.org. Future research could explore the impact of specific labeling patterns on Sofosbuvir's metabolism and use this information for designing improved analogs. Stable isotope labeling combined with mass spectrometry is providing diagnostic tools for drug development and clinical diagnostics ckisotopes.com.
Exploration of Novel Research Applications in Chemical Biology and Proteomics
Stable isotope labeling is a powerful tool in chemical biology and proteomics, enabling the study of protein structure, dynamics, interactions, and post-translational modifications irisotope.comacs.orgcreative-proteomics.comsilantes.comcreative-biostructure.comresearchgate.net. While this compound is a small molecule, the principles of isotopic labeling can be applied to study its interactions with biological macromolecules or to investigate the impact of Sofosbuvir treatment on cellular processes using labeled probes.
In chemical biology, labeled small molecules can be used as probes to identify and characterize their protein targets or off-targets . Although Sofosbuvir's primary target is the HCV NS5B polymerase, labeled Sofosbuvir or its active metabolite could be used in pull-down assays combined with quantitative proteomics to identify other host or viral proteins they interact with, potentially revealing new mechanisms of action or off-target effects.
In quantitative proteomics, stable isotope labeling strategies, such as SILAC or isobaric labeling techniques (e.g., TMT, iTRAQ), are used to compare protein abundance across different biological conditions acs.orgmdpi.com. While not directly involving this compound, the use of such labeling in cells or animal models treated with Sofosbuvir could help elucidate the proteomic changes induced by the drug or the viral infection, providing insights into the cellular response and potential resistance mechanisms. Isotope labeling techniques are widely used in neuroproteomics to characterize proteomes in neurological disorders and drug responses acs.org. Metabolic labeling with nucleoside analogs is also used for labeling and analyzing intracellular RNA production and metabolism rsc.orgrsc.orgoup.com.
Advancements in Microdosing and Accelerated Preclinical Development Methodologies
Stable isotope labeling, particularly with ¹³C and ¹⁴C, is central to advancements in microdosing and accelerated preclinical development methodologies openmedscience.comresearchgate.nettno.nlfrontiersin.orgworldwide.com. Microdosing involves administering very low, sub-pharmacological doses of a drug candidate to humans to obtain early pharmacokinetic data, reducing the need for extensive preclinical toxicology studies openmedscience.comtno.nlworldwide.com. This approach, often termed Phase 0 studies, provides crucial information on human absorption, distribution, metabolism, and excretion (ADME) early in the drug development process openmedscience.comtno.nlfrontiersin.org.
Accelerator Mass Spectrometry (AMS) is a highly sensitive analytical technique capable of detecting isotopic labels, including ¹³C and ¹⁴C, at extremely low concentrations, making it ideal for microdosing studies openmedscience.comresearchgate.nettno.nlfrontiersin.org. While ¹⁴C is often used due to its detectability by AMS, ¹³C-labeled compounds combined with highly sensitive LC-MS/MS are also employed, offering advantages in certain applications frontiersin.orgworldwide.com.
This compound, being a stable isotope-labeled compound, is well-suited for use in microdosing studies combined with sensitive MS techniques to assess its pharmacokinetic profile in humans at very low doses. This could provide early data on its absorption and distribution characteristics, potentially accelerating the early clinical development phase openmedscience.comtno.nlworldwide.com. The use of labeled microdoses can also help determine absolute bioavailability and provide early insights into human metabolite profiles researchgate.nettno.nlfrontiersin.org. Future research could explore the application of this compound in such microdosing studies to gain early human PK data, complementing traditional preclinical studies and potentially informing later-stage clinical trial design.
Compound Information
| Compound Name | PubChem CID | CAS Number |
| Sofosbuvir | 45375808 | 1190307-88-0 |
| This compound | N/A | 2070009-25-3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
